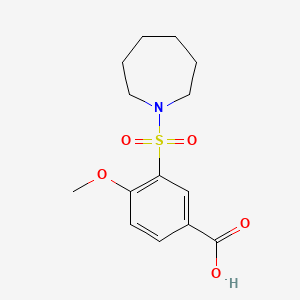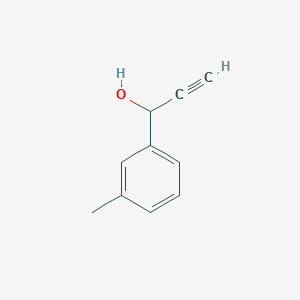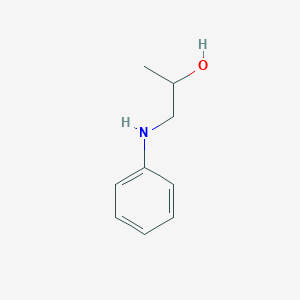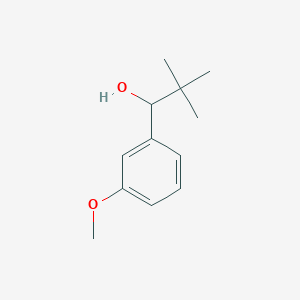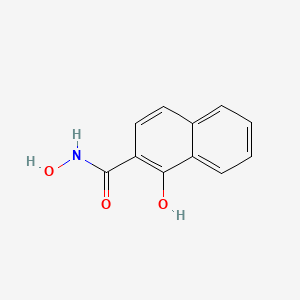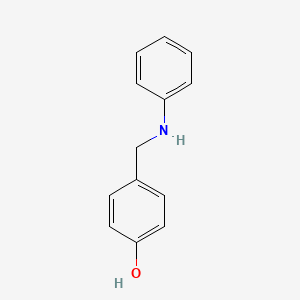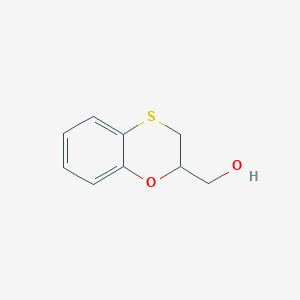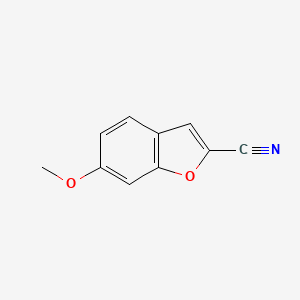![molecular formula C11H18N2OS B3340251 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol CAS No. 331858-57-2](/img/structure/B3340251.png)
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol
説明
“2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol” is a chemical compound that can be used as a drug synthesis intermediate . It is a key raw material for the production of drugs with a thiophene structure .
Synthesis Analysis
The synthesis of similar compounds often involves the use of metal sodium . The optimal conditions for the synthesis of thiophene-3-ethanol, a related compound, include a molar ratio of thiophene to metal sodium of 1.6:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and HRMS .科学的研究の応用
Allosteric Enhancer of A1 Adenosine Receptor
A study by Romagnoli et al. (2008) synthesized a series of derivatives including 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene to investigate their role as allosteric enhancers of the A1 adenosine receptor. They found that the nature of substituents on the phenyl ring connected to the piperazine significantly influenced allosteric enhancer activity, indicating potential applications in modulating adenosine receptor responses (Romagnoli et al., 2008).
Anticancer Activity
Kumar et al. (2013) conducted a study on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Compounds involving thiophen-2-ylmethanamine showed notable activity against various cancer cell lines, suggesting potential therapeutic applications in oncology (Kumar et al., 2013).
Antidepressant Activity
Pérez-Silanes et al. (2001) synthesized 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including those with benzo[b]thiophen-3-yl groups, in search of new antidepressants. Their findings indicated that 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives led to promising results (Pérez-Silanes et al., 2001).
Novel Dihydropyrimidinone Derivatives
Bhat et al. (2018) described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives, synthesized using an efficient method, could have implications in various chemical and pharmacological fields (Bhat et al., 2018).
Dual Action Antidepressants
Silanes et al. (2004) synthesized compounds derived from piperazine and benzo[b]thiophene, aiming to develop new dual-action antidepressant drugs. These compounds were evaluated for both 5-HT1A receptor affinity and serotonin reuptake inhibition, highlighting their potential in treating depression (Silanes et al., 2004).
将来の方向性
The future directions for “2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol” could involve further development and evaluation of its potential therapeutic applications. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential for the development of new anti-tubercular agents .
作用機序
Target of Action
Similar compounds have been observed to interact with α1-adrenergic receptors (α1-ar) and phosphatidylinositol-3-kinase (pi3k) .
Mode of Action
For instance, compounds with similar structures have been observed to increase phosphorylation .
Biochemical Pathways
Based on the targets it may interact with, it could potentially influence the pi3k/akt signaling pathway , which plays a crucial role in cell survival and growth.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
生化学分析
Biochemical Properties
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with muscarinic receptors, which are a type of G protein-coupled receptor involved in numerous physiological processes . The nature of these interactions often involves binding to the active site of the receptor, leading to either inhibition or activation of the receptor’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cholinergic-nitric oxide signaling pathway, which plays a crucial role in cardiovascular function . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to interact with nitric oxide synthase and muscarinic receptors, leading to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating cardiovascular function. At higher doses, it can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes involved in the cholinergic-nitric oxide signaling pathway . These interactions are important for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity . Understanding its subcellular localization is crucial for elucidating its function and potential therapeutic applications.
特性
IUPAC Name |
2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c14-7-6-12-2-4-13(5-3-12)9-11-1-8-15-10-11/h1,8,10,14H,2-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABHZYKVFEMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


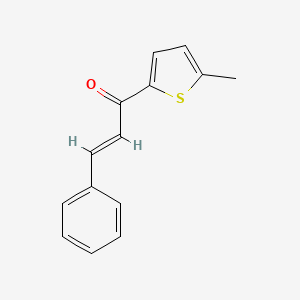

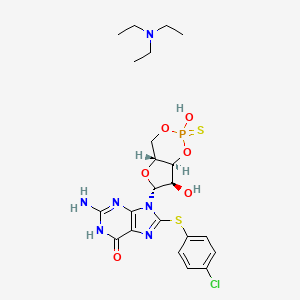
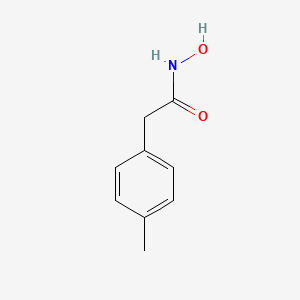
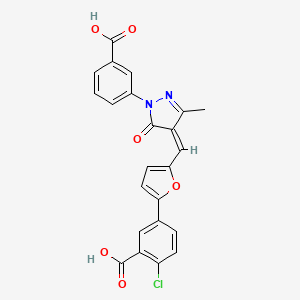
![6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3340204.png)
